

Spectroscopic Characterization of 2,3,6-Trimethylquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3,6-Trimethylquinoxaline**

Cat. No.: **B106083**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2,3,6-trimethylquinoxaline** (CAS No: 17635-21-1), a key heterocyclic aromatic compound. Due to the limited availability of publicly accessible experimental spectra, this guide presents a combination of confirmed molecular properties and predicted spectral data based on the analysis of analogous quinoxaline derivatives. Detailed experimental protocols for acquiring actual spectral data are also provided.

Core Molecular Properties

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ N ₂	--INVALID-LINK--
Molecular Weight	172.23 g/mol	--INVALID-LINK--
CAS Number	17635-21-1	--INVALID-LINK--
InChI Key	GQRWKGBOBWCHKHP-UHFFFAOYSA-N	--INVALID-LINK--

Predicted and Expected Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) data and expected key Infrared (IR) and Mass Spectrometry (MS) characteristics for **2,3,6-**

trimethylquinoxaline. These predictions are derived from established principles of spectroscopy and data from structurally similar quinoxaline derivatives.

Table 1: Predicted ^1H NMR Spectral Data

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.8-7.9	Doublet	1H	Aromatic H (H-8)
~ 7.5-7.6	Doublet of Doublets	1H	Aromatic H (H-7)
~ 7.4-7.5	Singlet	1H	Aromatic H (H-5)
~ 2.6	Singlet	3H	Methyl H ($\text{C}_6\text{-CH}_3$)
~ 2.5	Singlet	6H	Methyl H ($\text{C}_2\text{-CH}_3$, $\text{C}_3\text{-CH}_3$)

Table 2: Predicted ^{13}C NMR Spectral Data

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Assignment
~ 153-155	Quaternary C (C-2, C-3)
~ 140-142	Quaternary C (C-8a)
~ 138-140	Quaternary C (C-4a)
~ 136-138	Quaternary C (C-6)
~ 128-130	Aromatic CH (C-7)
~ 127-129	Aromatic CH (C-8)
~ 126-128	Aromatic CH (C-5)
~ 22-24	Methyl C (C ₂ -CH ₃ , C ₃ -CH ₃)
~ 21-23	Methyl C (C ₆ -CH ₃)

Table 3: Expected Key IR Absorptions

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2975-2850	Medium	Aliphatic C-H Stretch
1620-1580	Medium-Strong	C=N Stretch
1550-1450	Medium-Strong	Aromatic C=C Stretch
1470-1430	Medium	Aliphatic C-H Bend
900-675	Strong	Aromatic C-H Out-of-Plane Bend

Table 4: Expected Mass Spectrometry Data

m/z	Relative Intensity	Assignment
172	High	[M] ⁺ (Molecular Ion)
171	Moderate	[M-H] ⁺
157	Moderate	[M-CH ₃] ⁺
130	Moderate	[M-C ₂ H ₄ N] ⁺ (from pyrazine ring cleavage)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **2,3,6-trimethylquinoxaline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2,3,6-trimethylquinoxaline** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- ¹H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: 0-12 ppm.
 - Number of scans: 16-64.
 - Relaxation delay: 1-2 seconds.
- ¹³C NMR Parameters:

- Pulse sequence: Proton-decoupled single-pulse experiment.
- Spectral width: 0-200 ppm.
- Number of scans: 1024 or more, depending on sample concentration.
- Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of **2,3,6-trimethylquinoxaline** with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, dissolve the sample in a volatile solvent (e.g., chloroform), deposit a thin film onto a salt plate (e.g., NaCl), and allow the solvent to evaporate.
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Scan the sample over a range of 4000-400 cm^{-1} .

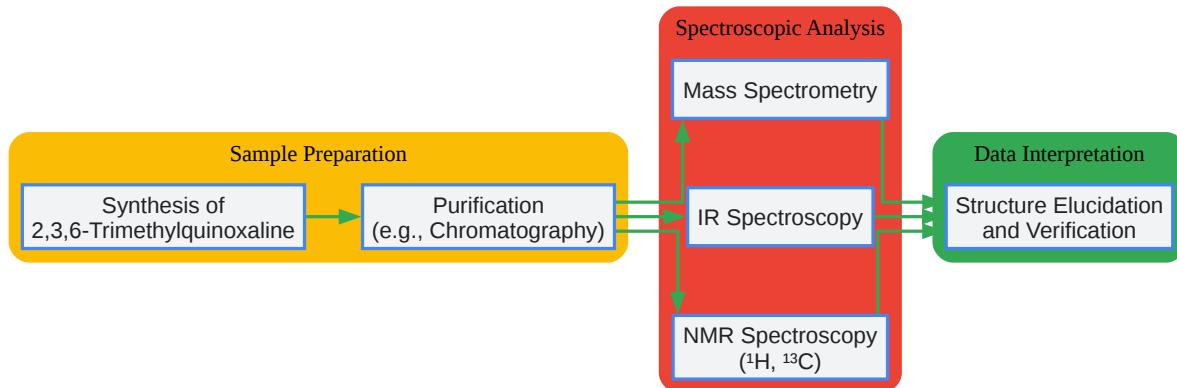
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Instrumentation: Analyze the sample using a mass spectrometer (e.g., quadrupole, time-of-flight).
- Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **2,3,6-trimethylquinoxaline**.



[Click to download full resolution via product page](#)

*Workflow for the spectroscopic characterization of **2,3,6-trimethylquinoxaline**.*

This guide provides a foundational understanding of the spectral characteristics of **2,3,6-trimethylquinoxaline** for researchers and professionals in the field. The provided protocols and predicted data serve as a valuable resource for the synthesis, identification, and application of this compound in drug development and scientific research.

- To cite this document: BenchChem. [Spectroscopic Characterization of 2,3,6-Trimethylquinoxaline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b106083#2-3-6-trimethylquinoxaline-spectral-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com